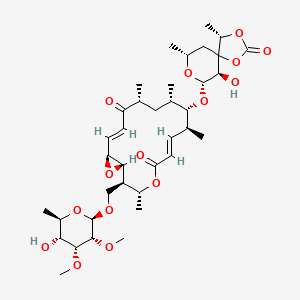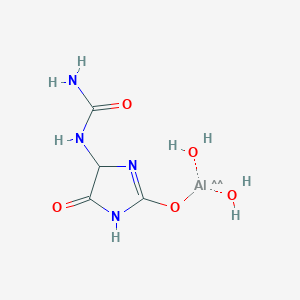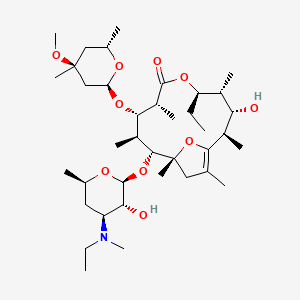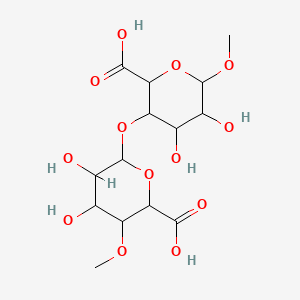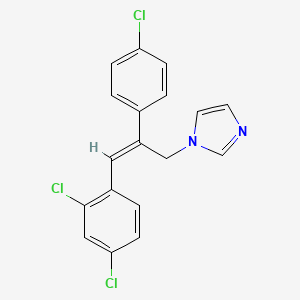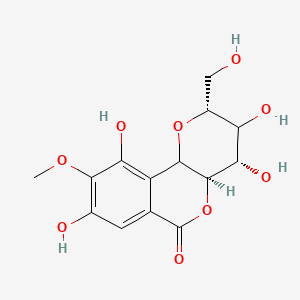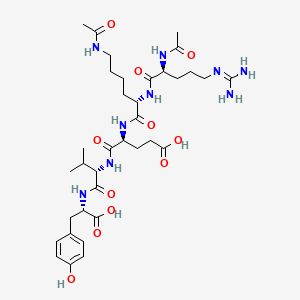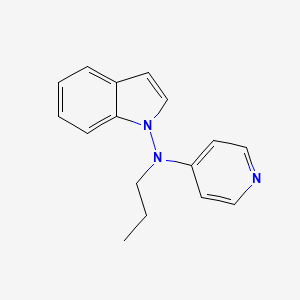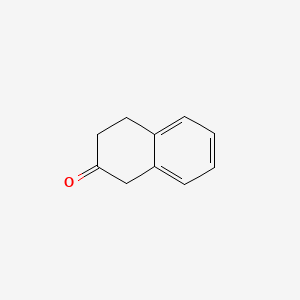
2-Tétralone
Vue d'ensemble
Description
La Bêta-Tétralone, également connue sous le nom de 3,4-Dihydro-2(1H)-naphtalénone, est un composé organique de formule moléculaire C10H10O. Il s'agit d'une cétone bicyclique, plus précisément d'une naphtalénone, et elle se caractérise par ses cycles benzène et cyclohexanone fusionnés. Ce composé présente un intérêt significatif en chimie organique en raison de sa réactivité polyvalente et de ses applications dans divers domaines.
Applications De Recherche Scientifique
Beta-Tetralone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Beta-Tetralone derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drugs, such as opioid analgesics like dezocine.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Safety and Hazards
2-Tetralone is harmful if swallowed and toxic if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Mécanisme D'action
2-Tetralone, also known as beta-Tetralone, is an organic chemical compound with the molecular formula C10H10O . This colourless oil is an intermediate in organic synthesis and is a ketone derivative of tetralin, a hydrogenated derivative of naphthalene .
Target of Action
It is known that 2-tetralone is an intermediate in the synthesis of a variety of pharmaceutical drugs , suggesting that its targets could be diverse depending on the specific drug it contributes to.
Mode of Action
It is known to be involved in the synthesis of various pharmaceutical drugs . The compound’s interaction with its targets and any resulting changes would depend on the specific drug it is contributing to.
Biochemical Pathways
2-Tetralone is prepared by reductive cleavage of 2-naphthyl ethers . It is also involved in the ring transformation of 2H-pyran-2-ones with the spiro-cyclic ketone 1,4-cyclohexandione monoethylene ketal to yield spiro-cyclic ketals and subsequent acid-mediated hydrolysis . The affected pathways and their downstream effects would depend on the specific reactions that 2-Tetralone is involved in.
Result of Action
The molecular and cellular effects of 2-Tetralone’s action would depend on the specific drug it is contributing to. For instance, it is an intermediate in the synthesis of various drugs including L-687,384, nepinalone, napamezole, spirodone, and trioxifene . The effects of these drugs would, in part, be a result of 2-Tetralone’s action.
Analyse Biochimique
Biochemical Properties
It is known that 2-Tetralone is an intermediate in the synthesis of a variety of pharmaceutical drugs
Cellular Effects
The cellular effects of 2-Tetralone are not well studied. It is known that 2-Tetralone derivatives have shown excellent anticancer activity against cervical cancer cells
Molecular Mechanism
It is known that 2-Tetralone is prepared by reductive cleavage of 2-naphthyl ethers
Temporal Effects in Laboratory Settings
It is known that 2-Tetralone is an intermediate in organic synthesis
Dosage Effects in Animal Models
The effects of 2-Tetralone at different dosages in animal models are not well studied. Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy
Metabolic Pathways
It is known that 2-Tetralone is an intermediate in organic synthesis
Subcellular Localization
The subcellular localization of 2-Tetralone and any effects on its activity or function are not well studied. It is known that a 2-Tetralone derivative was monitored to locate in lysosomes and nuclei
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La Bêta-Tétralone peut être synthétisée selon plusieurs méthodes :
Réduction de l'Éther Méthylique de Bêta-Naphthyle : Cette méthode implique la réduction de l'éther méthylique de bêta-naphthyle à l'aide de sodium dans l'éthanol ou de sodium dans l'ammoniac liquide.
Hydrogénation Catalytique à Haute Pression : La Bêta-Tétralone peut également être préparée par hydrogénation catalytique à haute pression du bêta-naphthol.
Oxydation Catalytique : Une autre méthode consiste en l'oxydation catalytique du 2-tétralol par transfert d'hydrogène avec l'éthylène.
Méthodes de Production Industrielle : Dans les environnements industriels, la synthèse en flux continu a été adoptée pour la production de dérivés comme la 7-méthoxy-1-tétralone, qui est un intermédiaire important pour les applications pharmaceutiques. Cette méthode offre des avantages tels que la réduction du temps de réaction, l'amélioration de l'efficacité de la réaction et une pureté accrue du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : La Bêta-Tétralone subit différents types de réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former les acides carboxyliques ou les quinones correspondants.
Réduction : La Bêta-Tétralone peut être réduite pour former du tétraline ou d'autres dérivés hydrogénés.
Substitution : Elle peut subir des réactions de substitution aromatique électrophile en raison de la présence du cycle benzène.
Réactifs et Conditions Communs :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Substitution : Les réactions d'acylation ou d'alkylation de Friedel-Crafts peuvent être réalisées à l'aide du chlorure d'aluminium comme catalyseur.
Principaux Produits :
Oxydation : Produit des acides carboxyliques ou des quinones.
Réduction : Produit du tétraline ou d'autres dérivés hydrogénés.
Substitution : Produit diverses tétralones substituées en fonction du substituant introduit.
4. Applications de la Recherche Scientifique
La Bêta-Tétralone a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de divers composés organiques, notamment des produits pharmaceutiques et des produits agrochimiques.
Biologie : Les dérivés de la Bêta-Tétralone sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Industrie : Elle est utilisée dans la production de colorants, de parfums et d'autres produits chimiques industriels.
5. Mécanisme d'Action
Le mécanisme d'action de la Bêta-Tétralone et de ses dérivés implique des interactions avec diverses cibles moléculaires et voies :
Cibles Moléculaires : Les dérivés de la Bêta-Tétralone peuvent interagir avec des enzymes, des récepteurs et d'autres protéines, modulant leur activité.
Voies Impliquées : Ces interactions peuvent affecter les voies de signalisation, les processus métaboliques et l'expression des gènes, conduisant à divers effets biologiques.
Composés Similaires :
1-Tétralone :
2-Tétralone : Un autre isomère avec le groupe cétone à une autre position.
Unicité de la Bêta-Tétralone :
Réactivité : La position unique du groupe cétone de la Bêta-Tétralone permet des schémas de réactivité spécifiques qui diffèrent de ceux de ses isomères.
Applications : Ses dérivés ont des applications distinctes dans les produits pharmaceutiques et d'autres industries, ce qui en fait un composé précieux pour la recherche et le développement.
Comparaison Avec Des Composés Similaires
1-Tetralone:
2-Tetralone: Another isomer with the ketone group at yet another position.
Uniqueness of Beta-Tetralone:
Reactivity: Beta-Tetralone’s unique position of the ketone group allows for specific reactivity patterns that are different from its isomers.
Applications: Its derivatives have distinct applications in pharmaceuticals and other industries, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZIWSINLBROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060193 | |
| Record name | 2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-93-8 | |
| Record name | 2-Tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Naphthalenone, 3,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Tetrahydro-2-naphthalenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46ZZ833BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 2-tetralone?
A1: Several methods exist to synthesize 2-tetralone. Some common approaches include:
- Intramolecular Cyclization: The intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, mediated by ceric ammonium nitrate (CAN), allows for the formation of 2-tetralone derivatives. The efficiency of this method depends on the stability of the intermediate cyclohexadienyl radicals. []
- Acylation-Cycloalkylation: A single-stage acylation-cycloalkylation process involving the reaction of a 1-alkene with a substituted phenylacetic acid in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid provides a cleaner alternative to traditional Friedel-Crafts reactions. []
- Ring Transformation: A metal-free, ultrasound-assisted method involves the ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione monoethylene ketal, followed by acid-mediated hydrolysis, to afford 2-tetralones. []
Q2: How does the structure of 2-tetralone influence its reactivity?
A2: The presence of the carbonyl group significantly impacts the reactivity of 2-tetralone:
- Enamine Formation: 2-Tetralone reacts with secondary amines to form enamines, which are versatile intermediates in organic synthesis. [] These enamines exhibit tautomerism between the 3,4- and 1,4-dihydro forms, influencing their reactivity with electrophiles. [] For instance, phenyl isocyanate preferentially attacks the C-1 position of both morpholine and pyrrolidine enamines of 2-tetralone. In contrast, β-nitrostyrene displays regioselectivity, attacking 80% at C-1 and 20% at C-3 for the morpholine enamine, while exclusively attacking C-3 for the pyrrolidine enamine. []
Q3: How can 2-tetralone be used to synthesize other valuable compounds?
A3: 2-Tetralone serves as a versatile building block for the synthesis of various compounds:
- Naphthylamines: 2-Tetralones and their enamines can be aromatized using cyanogen bromide, yielding the corresponding naphthols and naphthylamines. [] Notably, 1-tetralone follows a different reaction pathway, producing 2-bromo-1-tetralone under similar conditions. []
- Substituted 2-Naphthols: An efficient, one-pot method uses 2-tetralone for the synthesis of 1-alkyl-2-alkoxynaphthalenes. This acid-catalyzed process involves a tandem mixed alkylation using aryl or alkyl aldehydes and alcohols, followed by aromatization. []
- Polyalkyltetralones: Reactions of α,α-dialkylarylacetyl chlorides with branched alkenes in the presence of stannic chloride can generate polyalkyltetralones. These compounds can be further utilized to synthesize ortho-diquaternary aromatic compounds through various oxidative procedures. []
- Melatonin Receptor Ligands: Enantiopure stereoisomers of the melatonin receptor ligand 4-phenyl-2-propionamidotetralin (4-P-PDOT) can be synthesized using optically resolved 4-phenyl-2-tetralone as a key intermediate. []
Q4: How does the regiochemistry of 2-tetralone affect its reactions?
A4: The regiochemistry of 2-tetralone plays a significant role in its reactions:
- Carboxylation: Magnesium methoxy carbonate (MMC) selectively carboxylates 2-tetralone at the 3-position, providing a route to 3-carbomethoxy-2-tetralone. [] This regioselectivity arises from the formation of a magnesium enolate intermediate that directs the electrophilic attack to the 3-position.
Q5: What is the molecular formula, weight, and spectroscopic data for 2-tetralone?
A5: * Molecular Formula: C10H10O* Molecular Weight: 146.19 g/mol* Spectroscopic Data: * 1H NMR (CDCl3): δ 7.95 (d, 1H), 7.25-7.10 (m, 3H), 3.05 (t, 2H), 2.65 (t, 2H), 2.15 (quintet, 2H) * 13C NMR (CDCl3): δ 200.0, 144.4, 133.4, 132.5, 128.7, 127.6, 126.6, 38.7, 29.5, 23.3 * IR (neat): 1685 cm-1 (C=O stretch)
Q6: How does the electronic nature of substituents on the aromatic ring of 2-tetralone affect its acidity and keto-enol tautomerism?
A6: The pKa values of 2-tetralone and its enol form are significantly influenced by the electronic nature of substituents on the aromatic ring. [] Electron-withdrawing groups, such as nitro groups, increase the acidity of both the ketone (pKaK) and the enol (pKaE) forms. This effect is more pronounced for the ketone form, as indicated by the steeper slope of the Hammett plot for pKaK (-1.66 ± 0.06) compared to that for pKaE (-0.90 ± 0.03). [] Interestingly, 6-nitro-2-tetralone and its enol deviate from the linear Hammett correlations. The negative deviation observed for the ketone is attributed to the absence of a free electron pair on C-1. [] For the enol form, the negative deviation suggests a diminished resonance interaction between the hydroxyl group and the nitro group compared to phenols. []
Q7: What are some applications of 2-tetralone in medicinal chemistry?
A7:
- Dopaminergic Agonists: 2-Tetralone derivatives, such as 2-amino-6,7-dihydroxytetrahydronaphthalene (ADTN) and its 5,6-dihydroxyl isomer, are potent dopaminergic agonists with potential therapeutic applications. [] These compounds have been shown to induce the release of dopamine (DA) and norepinephrine (NA) in rat brain slices, highlighting their potential in treating dopamine-related disorders. []
- Aminopeptidase-M Inhibitors: 3-Amino-2-tetralone derivatives have emerged as potent and selective inhibitors of aminopeptidase-M (AP-M). [] Some of these compounds exhibit Ki values in the nanomolar range, demonstrating their strong binding affinity to the enzyme. [] Notably, these inhibitors display selectivity for AP-M over other aminopeptidases, making them valuable tools in studying the physiological and pathological roles of AP-M. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[(E)-4-hydroxy-3,5-dimethyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal](/img/structure/B1666832.png)
